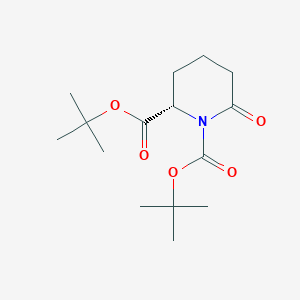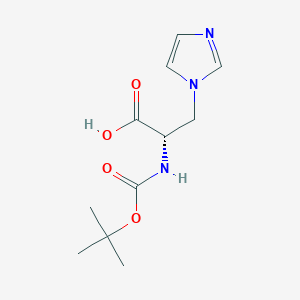
6'-Hydroxy N-Desisopropyl Delavirdine 6'-O-Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Hydroxy N-Desisopropyl Delavirdine 6’-O-Sulfate is a chemical compound with the molecular formula C19H22N6O7S2 and a molecular weight of 510.54 . It is also known by the synonym Delavirdine M4b .
Molecular Structure Analysis
The molecular structure of 6’-Hydroxy N-Desisopropyl Delavirdine 6’-O-Sulfate consists of a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms . The exact structure would require more detailed information or a visual representation, which is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 6’-Hydroxy N-Desisopropyl Delavirdine 6’-O-Sulfate include a molecular weight of 510.54 and a complex molecular formula of C19H22N6O7S2 . More specific properties such as melting point, boiling point, and density were not available in the search results.properties
CAS RN |
188780-42-9 |
|---|---|
Product Name |
6'-Hydroxy N-Desisopropyl Delavirdine 6'-O-Sulfate |
Molecular Formula |
C₁₉H₂₂N₆O₇S₂ |
Molecular Weight |
510.54 |
synonyms |
N-[2-[[4-[3-Amino-6-(sulfooxy)-2-pyridinyl]-1-piperazinyl]carbonyl]-1H-indol-5-yl]methanesulfonamide; 1-[3-Amino-6-(sulfooxy)-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]piperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)


![2-[(3,4-Difluorophenyl)hydrazinylidene]propanoic acid](/img/structure/B1142687.png)
![3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142688.png)
![4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1142691.png)
![2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)

